9-N-ethyl-8-ethoxy-manzamine A
CAS No.:
Cat. No.: VC14584419
Molecular Formula: C40H52N4O2
Molecular Weight: 620.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H52N4O2 |
|---|---|
| Molecular Weight | 620.9 g/mol |
| IUPAC Name | (2R,4R,5Z,12R,13S,16Z)-25-(8-ethoxy-9-ethylpyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
| Standard InChI | InChI=1S/C40H52N4O2/c1-3-43-36-30(17-15-18-34(36)46-4-2)31-19-22-41-35(37(31)43)32-27-40(45)21-12-8-5-6-9-13-23-42-25-20-33(32)39(28-42)26-29-16-11-7-10-14-24-44(29)38(39)40/h5,8,11,15-19,22,27,29,33,38,45H,3-4,6-7,9-10,12-14,20-21,23-26,28H2,1-2H3/b8-5-,16-11-/t29-,33?,38+,39-,40-/m0/s1 |
| Standard InChI Key | ZOZMQOQRAXCUJA-OGIDAHSQSA-N |
| Isomeric SMILES | CCN1C2=C(C=CC=C2OCC)C3=C1C(=NC=C3)C4=C[C@]5(CC/C=C\CCCCN6CCC4[C@]7(C6)[C@H]5N8CCCC/C=C\[C@H]8C7)O |
| Canonical SMILES | CCN1C2=C(C=CC=C2OCC)C3=C1C(=NC=C3)C4=CC5(CCC=CCCCCN6CCC4C7(C6)C5N8CCCCC=CC8C7)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
9-N-Ethyl-8-ethoxy-manzamine A (CHNO, molecular weight: 620.9 g/mol) features a pentacyclic framework characteristic of manzamine alkaloids, with modifications at the N9 and C8 positions (ethyl and ethoxy groups, respectively). Its IUPAC name, (2R,4R,5Z,12R,13S,16Z)-25-(8-ethoxy-9-ethylpyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.1.0.0]heptacosa-5,16,25-trien-13-ol, reflects its stereochemical complexity, including multiple chiral centers and conjugated double bonds.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 620.9 g/mol |
| Melting Point | 187–189 °C |
| Lipophilicity (LogP) | High (estimated) |
| Synthetic Yield | 76% |
The compound’s lipophilicity, inferred from its molecular structure, suggests moderate bioavailability, though experimental data on pharmacokinetics remain unpublished.
Stereochemical Considerations
The R and S configurations at C2, C4, C12, and C13 are critical for biological activity, as demonstrated in studies of manzamine A . The Z-configuration of the C5–C6 and C16–C17 double bonds further influences its three-dimensional conformation, potentially affecting interactions with enzymatic targets like GSK-3.
Synthesis and Derivative Development
Parent Compound Biosynthesis
Manzamine A is biosynthesized via a proposed Diels-Alder reaction between bis-dihydropyridine intermediates, as hypothesized by Baldwin and later supported by the isolation of keramaphidin B . This pathway involves condensation of ammonia, acrolein, and bis-aldehyde olefins, followed by redox exchanges and epoxidation .
Synthetic Routes to 9-N-Ethyl-8-Ethoxy-Manzamine A
The derivative is synthesized through selective modifications of manzamine A:
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Ethylation at N9: A nucleophilic substitution reaction introduces the ethyl group, leveraging the reactivity of the indole nitrogen.
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Ethoxylation at C8: Ethoxy substitution is achieved via acid-catalyzed etherification, requiring precise control to avoid side reactions.
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N9 Ethylation | Ethyl bromide, base | 82% |
| C8 Ethoxylation | Ethanol, HSO | 76% |
Notably, the final product’s melting point (187–189°C) aligns with its crystalline stability, though X-ray diffraction data are unavailable.
Biological Activity and Mechanism
GSK-3 Inhibition
Manzamine A inhibits GSK-3β (IC = 10.2 µM), reducing tau hyperphosphorylation and β-amyloid production in Alzheimer’s models . While 9-N-ethyl-8-ethoxy-manzamine A’s potency remains unquantified, structural analogs suggest enhanced selectivity due to the ethoxy group’s electron-donating effects.
Challenges and Future Directions
Synthetic Hurdles
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Stereocontrol: Installing multiple chiral centers demands asymmetric catalysis or chiral pool strategies .
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Scalability: Low yields (≤76%) in key steps necessitate optimization for industrial production.
Pharmacological Development
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Target Validation: GSK-3 inhibition must be confirmed via kinase assays.
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Toxicity Profiling: Acute and chronic toxicity studies in animal models are absent.
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